molecular formula C9H12N2O5 B13849848 (2,5-Dioxopyrrolidin-1-yl) morpholine-4-carboxylate

(2,5-Dioxopyrrolidin-1-yl) morpholine-4-carboxylate

Cat. No.: B13849848
M. Wt: 228.20 g/mol
InChI Key: NIFUECPCDJUDHA-UHFFFAOYSA-N
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Description

(2,5-Dioxopyrrolidin-1-yl) morpholine-4-carboxylate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,5-Dioxopyrrolidin-1-yl) morpholine-4-carboxylate typically involves the reaction of morpholine with a suitable pyrrolidinone derivative. One common method includes the use of N-hydroxysuccinimide (NHS) esters, which react with morpholine under mild conditions to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: (2,5-Dioxopyrrolidin-1-yl) morpholine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield N-alkylated or N-acylated derivatives, while oxidation and reduction reactions produce oxo or hydroxyl derivatives, respectively .

Mechanism of Action

The mechanism by which (2,5-Dioxopyrrolidin-1-yl) morpholine-4-carboxylate exerts its effects involves its ability to form stable covalent bonds with nucleophilic sites on biomolecules. This reactivity is primarily due to the presence of the NHS ester group, which facilitates the formation of amide bonds with primary amines. The compound can target specific amino acid residues in proteins, leading to modifications that alter their activity and function .

Comparison with Similar Compounds

Uniqueness: (2,5-Dioxopyrrolidin-1-yl) morpholine-4-carboxylate is unique due to the presence of both the morpholine and pyrrolidinone rings, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile reagent in various chemical and biological applications .

Properties

Molecular Formula

C9H12N2O5

Molecular Weight

228.20 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) morpholine-4-carboxylate

InChI

InChI=1S/C9H12N2O5/c12-7-1-2-8(13)11(7)16-9(14)10-3-5-15-6-4-10/h1-6H2

InChI Key

NIFUECPCDJUDHA-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)N2CCOCC2

Origin of Product

United States

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